5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
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Overview
Description
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid: is a heterocyclic compound that contains an oxadiazole ring substituted with a fluorophenyl group and a carboxylic acid group. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluorobenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole derivative. This intermediate is then oxidized to yield the desired carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the carboxylic acid group.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for therapeutic development.
Medicine: The compound’s pharmacological properties are explored for the treatment of various diseases. Its derivatives have shown promise in preclinical studies for their efficacy and safety profiles.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in therapeutic effects. The fluorophenyl group enhances the compound’s binding affinity and specificity, contributing to its overall efficacy.
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Fluorophenyl Derivatives: Compounds with a fluorophenyl group exhibit similar chemical reactivity but may have different pharmacological profiles depending on the additional functional groups present.
Uniqueness: 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is unique due to the combination of the oxadiazole ring and the fluorophenyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3/c10-6-3-1-5(2-4-6)7-11-12-8(15-7)9(13)14/h1-4H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRZEFITCDULRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633344 |
Source
|
Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944898-08-2 |
Source
|
Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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